2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone 2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC9925245
InChI: InChI=1S/C24H15ClFN3OS2/c25-21-18-8-4-5-9-20(18)32-22(21)23-27-28-24(29(23)17-6-2-1-3-7-17)31-14-19(30)15-10-12-16(26)13-11-15/h1-13H,14H2
SMILES: C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)C4=C(C5=CC=CC=C5S4)Cl
Molecular Formula: C24H15ClFN3OS2
Molecular Weight: 480.0 g/mol

2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone

CAS No.:

Cat. No.: VC9925245

Molecular Formula: C24H15ClFN3OS2

Molecular Weight: 480.0 g/mol

* For research use only. Not for human or veterinary use.

2-{[5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone -

Specification

Molecular Formula C24H15ClFN3OS2
Molecular Weight 480.0 g/mol
IUPAC Name 2-[[5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone
Standard InChI InChI=1S/C24H15ClFN3OS2/c25-21-18-8-4-5-9-20(18)32-22(21)23-27-28-24(29(23)17-6-2-1-3-7-17)31-14-19(30)15-10-12-16(26)13-11-15/h1-13H,14H2
Standard InChI Key KNLVTLSLRZTQKB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)C4=C(C5=CC=CC=C5S4)Cl
Canonical SMILES C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)C4=C(C5=CC=CC=C5S4)Cl

Introduction

Structural Characterization and Molecular Properties

Core Molecular Architecture

The compound’s structure integrates three primary components:

  • A 3-chloro-1-benzothiophene ring system, which contributes aromatic stability and potential electrophilic reactivity due to the chlorine substituent.

  • A 4-phenyl-4H-1,2,4-triazole ring, a nitrogen-rich heterocycle known for its role in coordination chemistry and bioactivity.

  • A 1-(4-fluorophenyl)ethanone group connected via a thioether (-S-) linkage, introducing polarizability and hydrogen-bonding capabilities.

The interplay of these components creates a planar yet sterically hindered system, as evidenced by the compound’s molecular dimensions (Figure 1).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₄H₁₅ClFN₃OS₂
Molecular Weight480.0 g/mol
IUPAC Name2-[[5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone
SMILESC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)F)C4=C(C5=CC=CC=C5S4)Cl
Topological Polar Surface Area105 Ų

The presence of both sulfur and nitrogen atoms in the triazole and benzothiophene rings suggests potential for π-π stacking interactions and metal coordination. The fluorine atom on the phenyl ring enhances electronegativity, potentially influencing solubility and membrane permeability.

Synthetic Pathways and Reaction Mechanisms

General Synthesis Strategy

While detailed synthetic protocols remain proprietary, available data indicate a multi-step approach involving:

  • Formation of the 1,2,4-triazole core: Likely via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions.

  • Introduction of the benzothiophene moiety: Achieved through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.

  • Thioether linkage establishment: Utilizing mercaptoacetic acid derivatives in nucleophilic displacement reactions with halogenated intermediates.

Critical parameters such as reaction temperature, solvent polarity, and catalyst selection (e.g., triethylamine for acid scavenging) directly impact yield and purity. For instance, the thioether bond formation typically proceeds optimally in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
Triazole ring closureHydrazine hydrate, reflux in EtOHCyclization to form 1,2,4-triazole
Benzothiophene couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°CSuzuki-Miyaura cross-coupling
Thioether formationK₂CO₃, acetone, RTNucleophilic substitution

Physicochemical and Spectroscopic Properties

Spectral Signatures

The compound’s structural complexity produces distinct spectroscopic features:

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), 1250–1100 cm⁻¹ (C-F stretch), and 690 cm⁻¹ (C-S vibration) .

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons appear as multiplet signals between δ 7.2–8.1 ppm, with distinct deshielding for the fluorine-adjacent proton (δ ~7.8 ppm) .

    • ¹³C NMR: Carbonyl carbon at δ ~195 ppm, triazole carbons at δ 150–160 ppm .

Table 3: Comparative Spectral Data with Analogues

CompoundC=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Source
Target Compound17021224
2-[[5-(3-fluorophenyl)-...]¹16981231

¹Analogous compound from SpectraBase (Mol. Weight 409.5 g/mol) .

CompoundBioactivityReference
FluconazoleAntifungal-
RaloxifeneEstrogen receptor modulation-
SpectraBase Analog Undergoing cytotoxicity screening

Comparative Analysis with Structural Analogues

The SpectraBase compound 2-[[5-(3-fluorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(5-methyl-2-thienyl)ethanone (Mol. Formula C₂₁H₁₆FN₃OS₂) serves as a valuable comparator :

  • Substituent Variations: Replacement of the chlorobenzothiophene with a fluorophenyl group reduces molecular weight by 70.5 g/mol but increases hydrophobicity.

  • Thiophene vs. Benzothiophene: The SpectraBase analog’s methylthiophene group may enhance metabolic stability compared to the target compound’s benzothiophene system .

Challenges and Future Directions

Research Gaps

  • Synthetic Optimization: Publicly accessible protocols for large-scale production are lacking.

  • Biological Screening: No peer-reviewed data on cytotoxicity, pharmacokinetics, or target binding.

  • Computational Modeling: Molecular docking studies could predict interactions with biological targets like cytochrome P450 enzymes.

Recommended Studies

  • In vitro assays against pathogenic microbial strains and cancer cell lines.

  • ADMET profiling to assess absorption, distribution, and toxicity risks.

  • X-ray crystallography to resolve three-dimensional conformation and intermolecular interactions.

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